Unraveling the Chemical Identity of Pramipexole Impurity 7-d10: A Technical Guide
Unraveling the Chemical Identity of Pramipexole Impurity 7-d10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Pramipexole (B1678040) impurity 7-d10, a deuterated analog of a known pramipexole impurity. The nomenclature of "Pramipexole impurity 7" is not standardized in the pharmaceutical literature, leading to potential ambiguity. This document clarifies the identity of this impurity based on recent scientific findings, presents its proposed deuterated structure, and details the analytical methodologies for its characterization.
The Ambiguous Identity of Pramipexole Impurity 7
It is crucial to note that the designation "Pramipexole impurity 7" has been applied to several different chemical entities in various publications and commercial listings. The most prominent of these include:
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(S)-N²-(Methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine : A degradation product identified in stability studies of pramipexole extended-release tablets. This impurity was thoroughly characterized using modern analytical techniques[1][2].
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2-(4-oxocyclohexyl)isoindoline-1,3-dione : Listed by some chemical suppliers as Pramipexole Impurity 7[3].
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(RS)-2-Amino-5,6-dihydro-6-(propylamino)-7(4H)-benzothiazolone dihydrochloride : Also referred to as Pramipexole 7-Oxo Impurity[4].
Given the comprehensive characterization in a peer-reviewed scientific journal, this guide will focus on (S)-N²-(Methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine as the basis for the Pramipexole impurity 7-d10 structure.
Proposed Chemical Structure of Pramipexole Impurity 7-d10
Pramipexole impurity 7-d10 is the deuterium-labeled form of (S)-N²-(Methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine[5][6]. While the exact positions of the ten deuterium (B1214612) atoms are not explicitly detailed in publicly available literature, a chemically plausible structure would involve the deuteration of the n-propyl and methoxymethyl groups, which are susceptible to deuterium exchange during synthesis. The proposed structure is presented below.
Caption: Proposed chemical structure of Pramipexole Impurity 7-d10.
Quantitative Data Summary
The following tables summarize the quantitative data obtained for the non-deuterated form of the impurity, (S)-N²-(Methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, as reported in the literature[1].
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 0.92 | t | 3H | H-4' |
| 1.63 | m | 2H | H-3' |
| 1.84, 2.18, 2.56, 2.68, 3.02 | m | 6H | H-4, H-5, H-7 |
| 2.90 | m | 2H | H-2' |
| 3.16 | bs | 3H | H-4" |
| 3.41 | 1H | H-6 | |
| 4.54 | m | 2H | H-2" |
| 8.30 | m | 1H | NH-1" |
| 8.89 | bs | 1H | NH-1' |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 11.11 | C-4' |
| 19.14 | C-3' |
| 24.34, 25.14, 25.22 | C-4, C-5, C-7 |
| 45.85 | C-2' |
| 53.32 | C-6 |
| 54.42 | C-4" (OCH₃) |
| 75.71 | C-2" (OCH₂) |
| 111.62 | C-7a |
| 144.46 | C-3a |
| 166.07 | C-2 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Calculated m/z | 284.1896 [M+H]⁺ |
| Measured m/z | 284.1897 [M+H]⁺ |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Detection
This method is based on the USP monograph for Pramipexole and is suitable for detecting the impurity at a relative retention time (RRT) of 0.88[1].
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Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
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Mobile Phase A: Buffer solution containing an ion-pair reagent (as per USP monograph).
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Mobile Phase B: Acetonitrile.
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Gradient Elution: A suitable gradient to separate the impurity from Pramipexole.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection: UV at 264 nm.
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Injection Volume: 20 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
A modified LC method is required for MS compatibility, avoiding non-volatile buffers[1].
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Column: Acquity UPLC BEH C8 (100 x 2.1 mm, 1.7 µm).
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Mobile Phase A: 5.0 mM Ammonium formate (B1220265) buffer (pH 6.0).
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Mobile Phase B: Acetonitrile.
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Gradient Elution: A suitable gradient for separation and elution into the mass spectrometer.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 30°C.
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Injection Volume: 5 µL.
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Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
Visualized Experimental Workflow
The following diagram illustrates the workflow for the identification and characterization of Pramipexole impurities.
Caption: Workflow for Pramipexole impurity analysis.
This guide provides a comprehensive overview of Pramipexole impurity 7-d10, addressing the existing ambiguities in its nomenclature and presenting a scientifically grounded basis for its structure and analysis. The provided data and protocols can serve as a valuable resource for researchers and professionals in the field of drug development and quality control.
